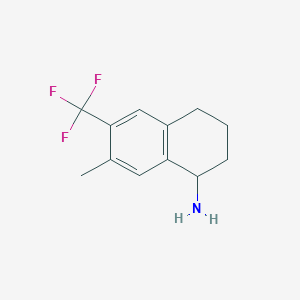
3,3'-Disulfanediyldibutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Disulfanediyldibutanoic acid, also known as 4,4’-dithiodibutyric acid, is an organic compound with the molecular formula C8H14O4S2. It is characterized by the presence of two carboxylic acid groups and a disulfide bond, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediyldibutanoic acid typically involves the reaction of DL-homocysteine with gamma-thiobutyrolactone in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature under an argon atmosphere for 60 hours. After the addition of hydrogen peroxide, a white precipitate forms, which is then filtered and dried to yield the desired product .
Industrial Production Methods: Industrial production methods for 3,3’-Disulfanediyldibutanoic acid are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Disulfanediyldibutanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts or activating agents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
3,3’-Disulfanediyldibutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in redox biology due to its disulfide bond.
Medicine: Explored for its potential therapeutic applications, particularly in the modulation of redox states in biological systems.
Mecanismo De Acción
The mechanism of action of 3,3’-Disulfanediyldibutanoic acid primarily involves its disulfide bond, which can undergo redox reactions. This property allows it to interact with various molecular targets and pathways, particularly those involved in redox biology. For example, in lithium-sulfur batteries, it facilitates the conversion of long-chain polysulfides to lithium disulfide and lithium sulfide, thereby enhancing battery performance .
Comparación Con Compuestos Similares
- 4,4’-Dithiodibutyric acid
- 3-Carboxypropyl disulfide
- 4-3-Carboxypropyl disulfanyl butanoic acid
Comparison: 3,3’-Disulfanediyldibutanoic acid is unique due to its specific molecular structure, which includes two carboxylic acid groups and a disulfide bond. This combination allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Propiedades
Fórmula molecular |
C8H14O4S2 |
|---|---|
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
3-(1-carboxypropan-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C8H14O4S2/c1-5(3-7(9)10)13-14-6(2)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
JCORDFBSOCALKC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)SSC(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)




